N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide
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Overview
Description
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. This particular compound features a thiadiazole ring, an oxazole ring, and a carboxamide group, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the thiadiazole and oxazole intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include ethylating agents, fluorinating agents, and carboxylating agents. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes the use of larger reactors, continuous flow systems, and automated processes to ensure consistent quality and efficiency. Safety protocols and environmental regulations are strictly followed to minimize any potential hazards associated with the production process.
Chemical Reactions Analysis
Types of Reactions
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states, potentially altering its biological activity.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as pH, temperature, and solvent choice are crucial for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution reactions can produce a variety of substituted derivatives with potentially unique properties.
Scientific Research Applications
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, inhibiting or activating certain biochemical pathways, and inducing cellular responses. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with thiadiazole, oxazole, and carboxamide groups. Examples might include:
- N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(3-chloro-4-methylphenyl)-1,2-oxazole-3-carboxamide
- N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-(3-fluoro-4-ethylphenyl)-1,2-oxazole-3-carboxamide
Uniqueness
What sets N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide apart is its specific combination of functional groups and the resulting properties. Its unique structure may confer distinct biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H13FN4O2S |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C15H13FN4O2S/c1-3-13-18-19-15(23-13)17-14(21)11-7-12(22-20-11)9-5-4-8(2)10(16)6-9/h4-7H,3H2,1-2H3,(H,17,19,21) |
InChI Key |
BPBCZHBQKULNMC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=NOC(=C2)C3=CC(=C(C=C3)C)F |
Origin of Product |
United States |
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